2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

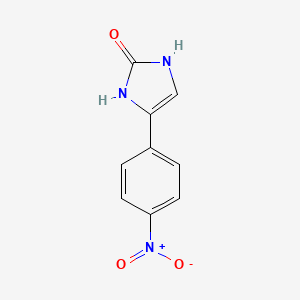

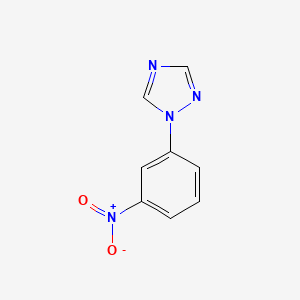

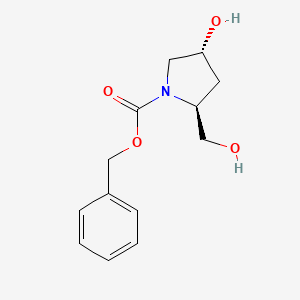

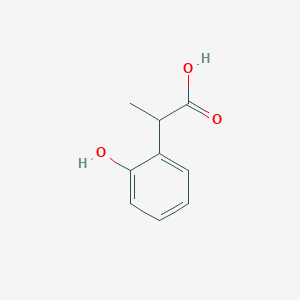

2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide consists of 9 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide include a molecular weight of 281.52 . More specific properties like melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

. In proteomics, it can be used to study protein modifications, interactions, and expression levels within cells.

Synthesis of Benzamide Derivatives

This compound serves as a precursor in the synthesis of benzamide derivatives, which are crucial in pharmaceuticals. A green and efficient method for preparing benzamides involves the condensation of benzoic acids and amines, facilitated by ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Benzamides are integral to drugs like loperamide and acetaminophen.

Pharmaceutical Industry

In the pharmaceutical sector, 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide is used to create therapeutic agents. It’s part of the synthesis pathway for compounds that exhibit antiplatelet activity, which is vital for developing medications that prevent blood clots .

Paper and Plastic Industries

The benzamide derivatives synthesized from this compound are employed in the paper and plastic industries. They are used to improve the properties of materials, such as increasing durability or altering texture .

Rubber Industry

Similarly, in the rubber industry, benzamide derivatives play a role in the production process. They can act as accelerators or retarders in vulcanization, affecting the elasticity and strength of the final rubber product .

Agricultural Applications

Benzamide derivatives, synthesized using 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide , find applications in agriculture. They can be used as intermediates in the creation of pesticides or herbicides, contributing to crop protection strategies .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBHWHVEUKKPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)